molecular formula C15H27NO B5313815 1-(3-cyclopentylpropanoyl)azocane

1-(3-cyclopentylpropanoyl)azocane

Cat. No. B5313815
M. Wt: 237.38 g/mol
InChI Key: XBNWIIFAAFUBHC-UHFFFAOYSA-N
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Description

1-(3-cyclopentylpropanoyl)azocane, also known as CP47,497, is a synthetic cannabinoid that was first synthesized in the 1970s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids.

Mechanism of Action

1-(3-cyclopentylpropanoyl)azocane binds to the CB1 and CB2 receptors in the brain and other tissues, producing a range of effects. It has been shown to activate the G protein-coupled receptor signaling pathway, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
1-(3-cyclopentylpropanoyl)azocane has been shown to produce a range of biochemical and physiological effects, including analgesia, hypothermia, and catalepsy. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-cyclopentylpropanoyl)azocane in lab experiments is that it is a potent agonist of the CB1 and CB2 receptors, which allows for the study of the physiological and biochemical effects of cannabinoids. However, one limitation is that it is a synthetic compound, which may limit its applicability to natural systems.

Future Directions

There are many potential future directions for research on 1-(3-cyclopentylpropanoyl)azocane. One area of interest is the development of new synthetic cannabinoids that have improved pharmacological properties. Another area of interest is the study of the effects of 1-(3-cyclopentylpropanoyl)azocane on different tissues and systems in the body, including the immune system and the cardiovascular system. Additionally, there is a need for further research on the potential therapeutic applications of 1-(3-cyclopentylpropanoyl)azocane, particularly in the treatment of pain and inflammation.

Synthesis Methods

The synthesis of 1-(3-cyclopentylpropanoyl)azocane involves a multi-step process that begins with the reaction of cyclopentanone with ethylmagnesium bromide to form cyclopentanol. This is followed by the reaction of cyclopentanol with 3-bromopropionyl chloride to form 3-cyclopentylpropanoyl chloride. The final step involves the reaction of 3-cyclopentylpropanoyl chloride with azocane to form 1-(3-cyclopentylpropanoyl)azocane.

Scientific Research Applications

1-(3-cyclopentylpropanoyl)azocane has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids. It has been shown to have a high affinity for the CB1 and CB2 receptors, and to produce a range of effects including analgesia, hypothermia, and catalepsy.

properties

IUPAC Name

1-(azocan-1-yl)-3-cyclopentylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO/c17-15(11-10-14-8-4-5-9-14)16-12-6-2-1-3-7-13-16/h14H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNWIIFAAFUBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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